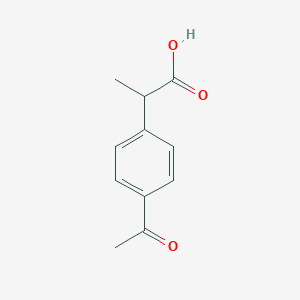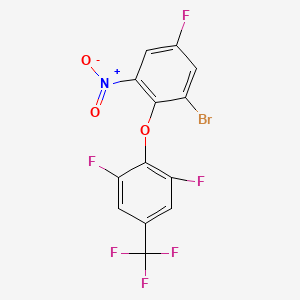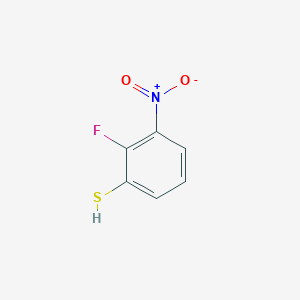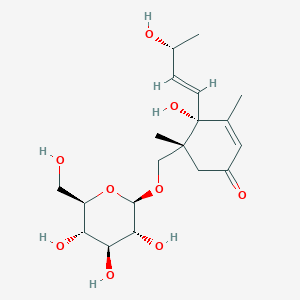
2-Chloropyrimidine-4,5,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyrimidine-4,5,6-triamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-4,5,6-triamine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . This method ensures a high recovery rate and cost efficiency.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to ensure high purity and yield. The use of organic solvents and controlled reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of aminopyrimidine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Condensation Reactions: It can react with aldehydes and ketones to form fused pyrimidine derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Amines: Employed in nucleophilic substitution reactions.
Alcohols: Used for quenching reactions.
Organic Solvents: Such as dioxane, used to facilitate reactions and purifications.
Major Products Formed
Aminopyrimidine Derivatives: Formed through nucleophilic substitution.
Fused Pyrimidines: Resulting from condensation reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
2-Chloropyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloropyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor in certain metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the chlorine atom.
2,4-Dichloropyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
2,4,6-Trichloropyrimidine: Highly chlorinated derivative with distinct chemical properties.
Uniqueness
2-Chloropyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research fields.
Propiedades
Fórmula molecular |
C4H6ClN5 |
|---|---|
Peso molecular |
159.58 g/mol |
Nombre IUPAC |
2-chloropyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C4H6ClN5/c5-4-9-2(7)1(6)3(8)10-4/h6H2,(H4,7,8,9,10) |
Clave InChI |
ICRYITQFENSSDB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1N)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
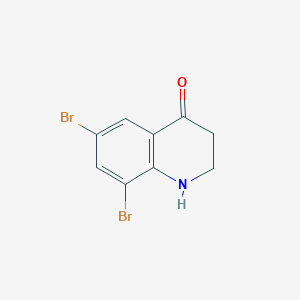
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
